methanol](/img/structure/B13189260.png)
[1-(Aminomethyl)cyclopropyl](1-methylcyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C11H21NO . This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl group and a cyclopentyl group attached to a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and a primary amine in a Mannich reaction.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a Grignard reaction, where a cyclopentylmagnesium halide reacts with a suitable electrophile.
Methanol Group Addition: Finally, the methanol group is added through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, alkoxides, thiolates
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted amines
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclopropyl and cyclopentyl groups contribute to the compound’s stability and binding affinity. The methanol group can participate in hydrogen bonding, enhancing the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Aminomethyl)cyclopropylethanol
- 1-(Aminomethyl)cyclopropylpropanol
- 1-(Aminomethyl)cyclopropylbutanol
Uniqueness
- The presence of both cyclopropyl and cyclopentyl groups in 1-(Aminomethyl)cyclopropylmethanol provides a unique combination of structural features that enhance its stability and reactivity.
- The methanol group contributes to its solubility and potential for hydrogen bonding, making it distinct from similar compounds with different alcohol groups .
This detailed article provides a comprehensive overview of 1-(Aminomethyl)cyclopropylmethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclopropyl]-(1-methylcyclopentyl)methanol |
InChI |
InChI=1S/C11H21NO/c1-10(4-2-3-5-10)9(13)11(8-12)6-7-11/h9,13H,2-8,12H2,1H3 |
Clave InChI |
KPPNXIORSORGSR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)C(C2(CC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


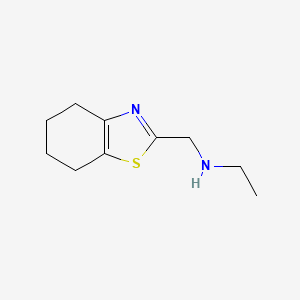
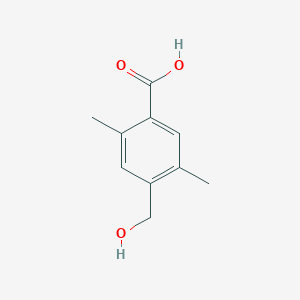
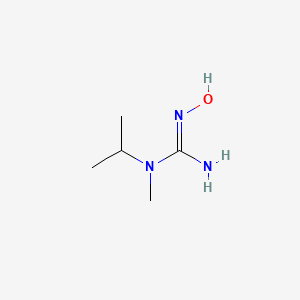


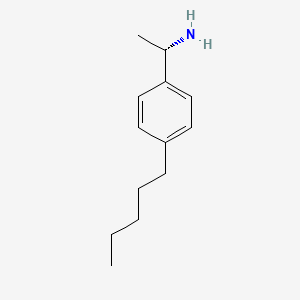

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)

![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
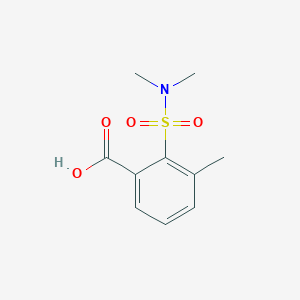


![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)
